molecular formula C10H9ClN4O B3721273 3-[(4-chlorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one

3-[(4-chlorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No. B3721273
M. Wt: 236.66 g/mol
InChI Key: CYIIHNYGHPKKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-chlorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one, commonly known as CMTO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. CMTO belongs to the class of triazine compounds and has been studied extensively for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of CMTO is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biological processes. CMTO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. CMTO has also been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis, which may explain its anti-cancer properties.
Biochemical and Physiological Effects:
CMTO has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, reduce the proliferation of cancer cells, and induce apoptosis, or programmed cell death, in cancer cells. CMTO has also been shown to inhibit the replication of viral particles, making it a potential anti-viral agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of CMTO is its high purity and yield, making it an attractive compound for further research. However, one of the limitations of CMTO is its limited solubility in water, which may make it difficult to use in certain experiments. Additionally, the mechanism of action of CMTO is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several potential future directions for the research of CMTO. One potential direction is the development of new analogs of CMTO with improved solubility and potency. Another potential direction is the investigation of the potential use of CMTO as an anti-viral agent in the treatment of viral infections such as hepatitis B and C. Additionally, further studies are needed to fully understand the mechanism of action of CMTO and its potential therapeutic applications in various diseases.

Scientific Research Applications

CMTO has been studied extensively for its potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. CMTO has also been studied for its potential use as an anti-viral agent, with promising results in the treatment of viral infections such as hepatitis B and C.

properties

IUPAC Name

3-(4-chloroanilino)-6-methyl-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O/c1-6-9(16)13-10(15-14-6)12-8-4-2-7(11)3-5-8/h2-5H,1H3,(H2,12,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIIHNYGHPKKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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